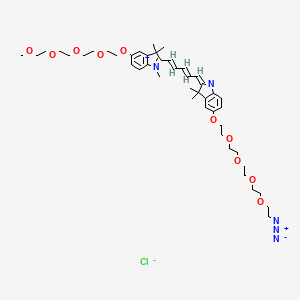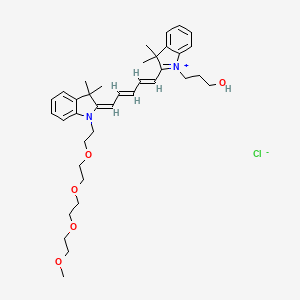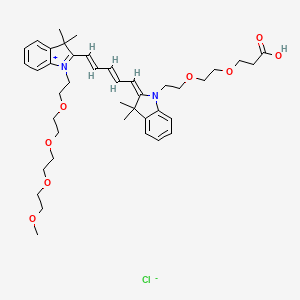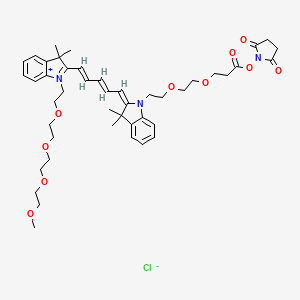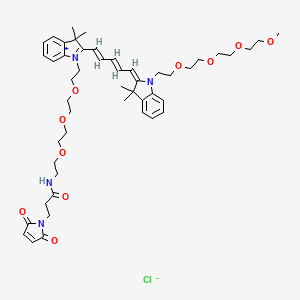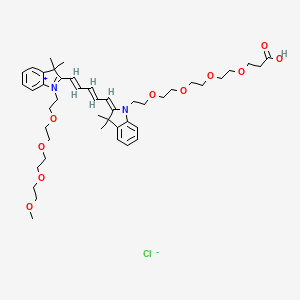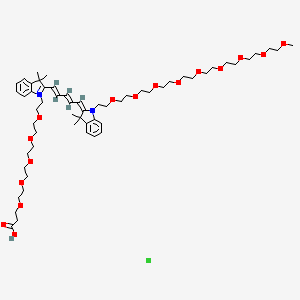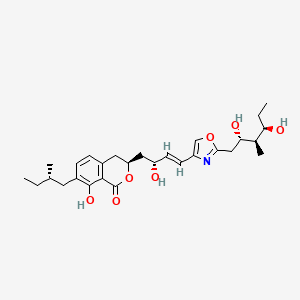
PLX73086
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PLX73086 is a potent inhibitor of colony stimulating factor 1 receptor (CSF1R; CSF-1R), with potential antineoplastic activity. Upon administration, PLX73086 targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activity of tumor-associated macrophages (TAMs) in the tumor tissue and prevents TAM-related tumor cell growth. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor for its ligand colony stimulating factor 1 (CSF1) and plays major roles in tumor cell proliferation and metastasis
Wissenschaftliche Forschungsanwendungen
Phylogenetic Analysis and Bioinformatics
PLX73086 has been implicated in studies related to bioinformatics, specifically in the development of tools for genome-wide association studies and research in population genetics. For instance, the Phylogenetic Likelihood Library (PLL) leverages PLX73086 for computing and optimizing phylogenetic likelihood scores on evolutionary trees. This approach includes novel techniques for orchestrating likelihood computations on large vector-like processors such as GPUs, significantly accelerating the computational processes involved in phylogenetic analysis (Izquierdo-Carrasco et al., 2013). Additionally, PLX73086 has been utilized in the second-generation codebase of PLINK, a widely used toolset for genome-wide association studies. This application involved extensive use of bit-level parallelism and algorithmic improvements, leading to substantial performance enhancements in handling large genetic datasets (Chang et al., 2014).
Nanotechnology and Drug Delivery
In nanotechnology, PLX73086 has shown potential in the development of drug delivery systems. Research in this area focuses on creating biocompatible nanoparticles for targeted drug delivery, particularly in cancer treatment and cardiovascular diseases. Studies have shown that PLX73086 can be formulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enhancing the delivery and effectiveness of therapeutic agents. This includes the development of polymer-lipid hybrid nanoparticles (PLNs) to improve cellular accumulation and retention of drugs in resistant cancer cells (Wong et al., 2006). Additionally, PLX73086 has been involved in studies exploring the use of superparamagnetic iron oxide nanoparticles for drug delivery across the blood-brain barrier, demonstrating the potential for treating neurological disorders and brain tumors (Tosi et al., 2013).
Molecular and Genetic Engineering
PLX73086 plays a significant role in molecular and genetic engineering research. It has been instrumental in the development of CRISPR/Cas9-facilitated techniques for modulating the expression of multiple genes, which is crucial for metabolic engineering and the optimization of metabolic pathways. For example, the CRISPR/Cas9-facilitated multiplex pathway optimization (CFPO) technique uses PLX73086 for simultaneous modulation of multiple genes, as demonstrated in improving the xylose utilization pathway in Escherichia coli (Zhu et al., 2017).
Eigenschaften
Produktname |
PLX73086 |
|---|---|
IUPAC-Name |
N/A |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PLX73086; PLX-73086; PLX 73086; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



